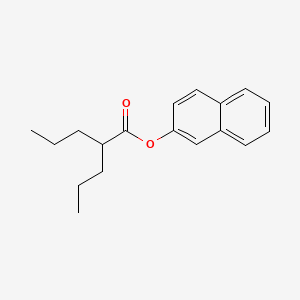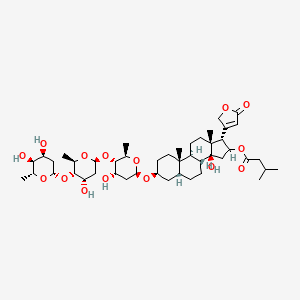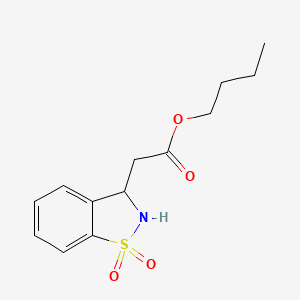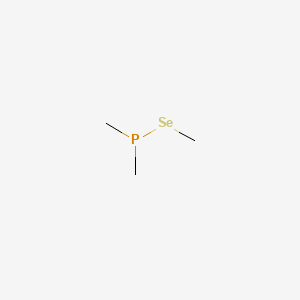
Dimethyl methylselenophosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl methylselenophosphine is an organophosphorus compound that contains selenium. It is a member of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry. The presence of selenium in its structure imparts unique chemical properties that distinguish it from other organophosphorus compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl methylselenophosphine can be synthesized through the reaction of dimethylphosphine with selenium. One common method involves the use of Grignard reagents, where dimethylphosphine reacts with selenium in the presence of an organomagnesium halide. This reaction typically occurs under an inert atmosphere to prevent oxidation and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, with considerations for safety due to the reactivity of selenium compounds. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl methylselenophosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert it back to its phosphine form or other reduced selenium species.
Substitution: It can participate in substitution reactions where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, and various substituted phosphines.
Applications De Recherche Scientifique
Dimethyl methylselenophosphine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Its unique chemical properties make it a valuable tool in studying selenium’s biological roles and interactions.
Medicine: Research into its potential therapeutic applications, such as anticancer properties, is ongoing.
Mécanisme D'action
The mechanism by which dimethyl methylselenophosphine exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can interact with thiol-containing proteins and enzymes, leading to the formation of selenoproteins. These interactions can modulate various cellular processes, including antioxidant defense and redox signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dimethyl methylselenophosphine include:
Dimethyl methylphosphonate: A phosphorus-containing compound used as a flame retardant and in the synthesis of other organophosphorus compounds.
Dimethylphenylphosphine: Another organophosphorus compound with different substituents on the phosphorus atom.
Uniqueness
This compound’s uniqueness lies in the presence of selenium, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where selenium’s unique reactivity and biological roles are desired .
Propriétés
Numéro CAS |
24490-39-9 |
|---|---|
Formule moléculaire |
C3H9PSe |
Poids moléculaire |
155.05 g/mol |
Nom IUPAC |
dimethyl(methylselanyl)phosphane |
InChI |
InChI=1S/C3H9PSe/c1-4(2)5-3/h1-3H3 |
Clé InChI |
QBQDRDWPAILIMM-UHFFFAOYSA-N |
SMILES canonique |
CP(C)[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



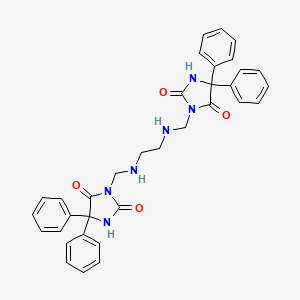
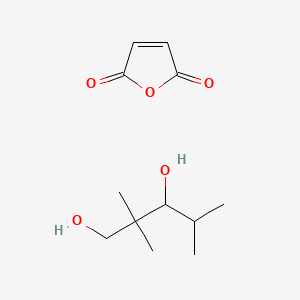

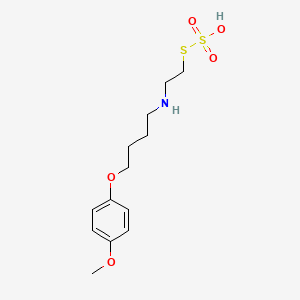

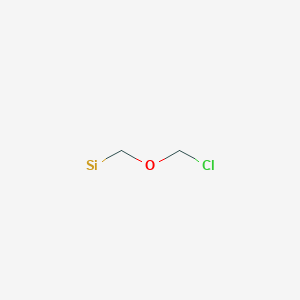
![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)

